6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthetic methodologies have been developed for the production of quinoline derivatives . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and complex. For instance, the reaction of anilines using malonic acid equivalents is one of the commonest approaches used in drug discovery . Other specialized methods include the reaction of anthranilic acid derivatives .Future Directions
The future directions in the research of “6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide” and similar compounds involve the development of new synthetic methodologies and the exploration of their therapeutic potential . There is also a need for more studies on their safety and environmental impact.
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in drug discovery . They play a major role in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinolines act as signaling molecules controlling the population density of certain bacterial species .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .
Properties
IUPAC Name |
6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-25-15-8-6-14(7-9-15)22-20(24)18-12-19(26-4-2)16-11-13(21)5-10-17(16)23-18/h5-12H,3-4H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWZDJZGXZMODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.